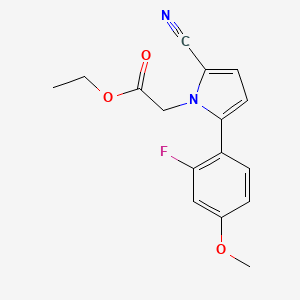
ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is a complex organic compound that features a pyrrole ring substituted with a cyano group and a fluoro-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the cyano and fluoro-methoxyphenyl groups. The final step involves esterification to form the ethyl acetate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the cyano group or to reduce the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluoro groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2-cyano-5-phenyl-1H-pyrrol-1-yl)acetate: Lacks the fluoro and methoxy groups, which may result in different chemical and biological properties.
Ethyl 2-(2-cyano-5-(4-methoxyphenyl)-1H-pyrrol-1-yl)acetate: Contains a methoxy group but no fluoro group, affecting its reactivity and applications.
Ethyl 2-(2-cyano-5-(2-fluorophenyl)-1H-pyrrol-1-yl)acetate: Similar structure but without the methoxy group, leading to variations in its chemical behavior.
Uniqueness
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H15FN2O3 |
|---|---|
Molekulargewicht |
302.30 g/mol |
IUPAC-Name |
ethyl 2-[2-cyano-5-(2-fluoro-4-methoxyphenyl)pyrrol-1-yl]acetate |
InChI |
InChI=1S/C16H15FN2O3/c1-3-22-16(20)10-19-11(9-18)4-7-15(19)13-6-5-12(21-2)8-14(13)17/h4-8H,3,10H2,1-2H3 |
InChI-Schlüssel |
WLSCFWBBMGOAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=CC=C1C2=C(C=C(C=C2)OC)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)
![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
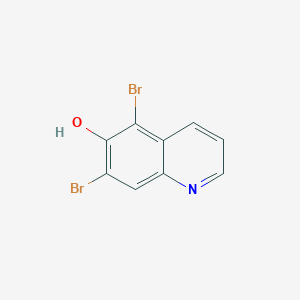
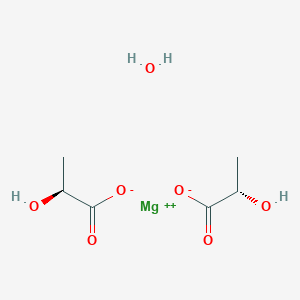
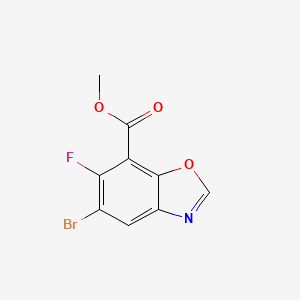
![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)
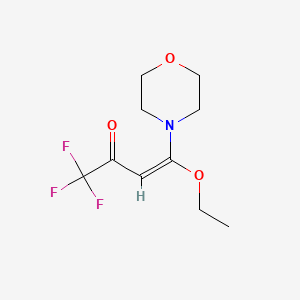
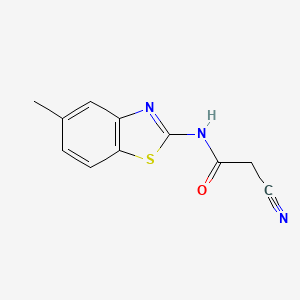

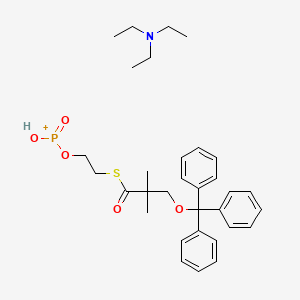
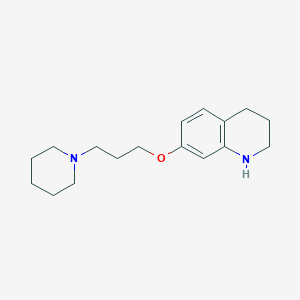

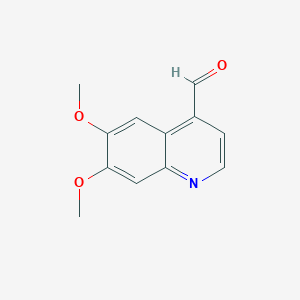
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
